molecular formula C23H22N2O4 B11318301 N-(pyridin-2-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(pyridin-2-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11318301
M. Wt: 390.4 g/mol
InChI Key: GTIRLRHJVODYPX-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes a pyridine ring, a furochromenone moiety, and a propanamide group. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridine derivative: Starting with a pyridine precursor, various functional groups are introduced through reactions such as alkylation or acylation.

    Synthesis of the furochromenone core: This step involves the construction of the furochromenone ring system, often through cyclization reactions.

    Coupling reactions: The pyridine derivative and the furochromenone core are then coupled using reagents like coupling agents or catalysts to form the final compound.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry, high-throughput screening, and process optimization are often employed.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as:

    Inhibition of enzyme activity: Binding to the active site of an enzyme and preventing its function.

    Receptor modulation: Interacting with receptors to either activate or inhibit their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)butanamide: Similar structure with a butanamide group instead of propanamide.

    N-(pyridin-2-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)ethanamide: Similar structure with an ethanamide group instead of propanamide.

Uniqueness

N-(pyridin-2-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C23H22N2O4/c1-13-12-28-21-15(3)22-19(10-18(13)21)14(2)17(23(27)29-22)7-8-20(26)25-11-16-6-4-5-9-24-16/h4-6,9-10,12H,7-8,11H2,1-3H3,(H,25,26)

InChI Key

GTIRLRHJVODYPX-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=CC=N4)C)C

Origin of Product

United States

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